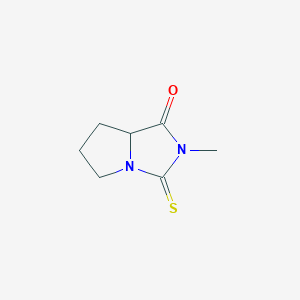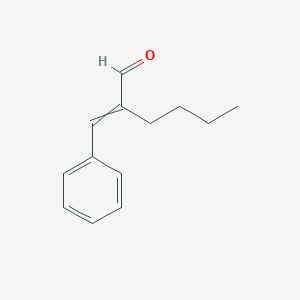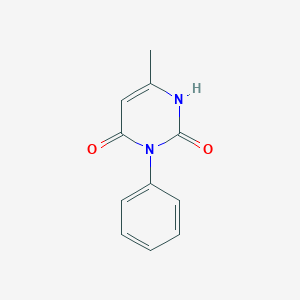
6-Methyl-3-phenyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-phenyluracil (MPU) is a chemical compound that belongs to the class of uracil derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MPU is a crystalline powder that is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-phenyluracil has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 6-Methyl-3-phenyluracil is in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.
6-Methyl-3-phenyluracil has also been studied for its potential use in the field of agriculture. It has been found to possess herbicidal properties, making it a potential candidate for the development of new herbicides. Additionally, 6-Methyl-3-phenyluracil has been found to be effective in controlling the growth of certain types of algae, making it a potential candidate for the development of algaecides.
Wirkmechanismus
The exact mechanism of action of 6-Methyl-3-phenyluracil is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and inhibiting their production can help reduce inflammation and pain.
Biochemische Und Physiologische Effekte
6-Methyl-3-phenyluracil has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, 6-Methyl-3-phenyluracil has been found to inhibit the production of nitric oxide (NO), which is known to play a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methyl-3-phenyluracil in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Methyl-3-phenyluracil has been found to be relatively stable, making it a good candidate for long-term experiments. However, one of the main limitations of using 6-Methyl-3-phenyluracil in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-Methyl-3-phenyluracil. One potential direction is to further explore its potential applications in the field of medicine. Specifically, more research is needed to determine its efficacy in treating various inflammatory diseases and to identify any potential side effects.
Another potential direction is to explore its potential applications in the field of material science. 6-Methyl-3-phenyluracil has been found to possess certain properties that make it a potential candidate for the development of new materials, such as its ability to form hydrogen bonds and its high melting point.
Finally, more research is needed to fully understand the mechanism of action of 6-Methyl-3-phenyluracil and to identify any potential interactions with other drugs or compounds. This information could help to further optimize its use in various fields of scientific research.
Conclusion:
In conclusion, 6-Methyl-3-phenyluracil is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low cost and ease of synthesis make it a popular choice for lab experiments, while its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. However, more research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs or compounds.
Synthesemethoden
The synthesis of 6-Methyl-3-phenyluracil involves the reaction between 5-phenyl-1,2,3,4-tetrazole and ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 6-Methyl-3-phenyluracil. This method is relatively simple and cost-effective, making it a popular choice for synthesizing 6-Methyl-3-phenyluracil in the laboratory.
Eigenschaften
CAS-Nummer |
1804-04-2 |
|---|---|
Produktname |
6-Methyl-3-phenyluracil |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
6-methyl-3-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15) |
InChI-Schlüssel |
UOSBFFLSIMXMEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Andere CAS-Nummern |
1804-04-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



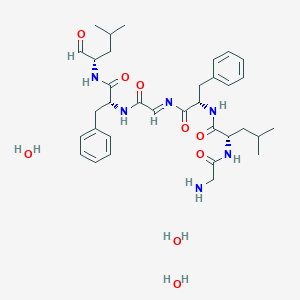
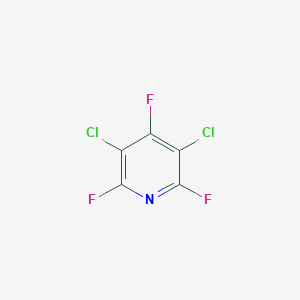
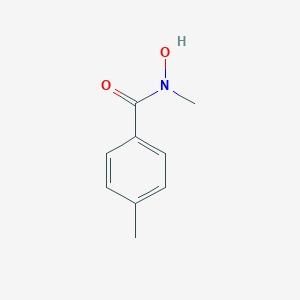
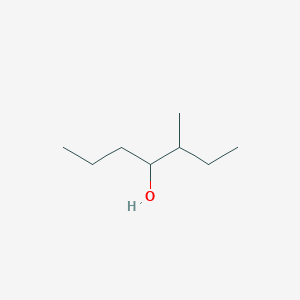
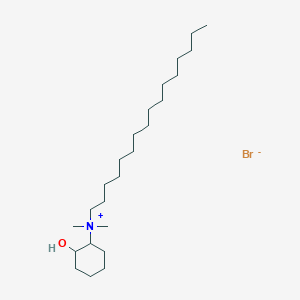

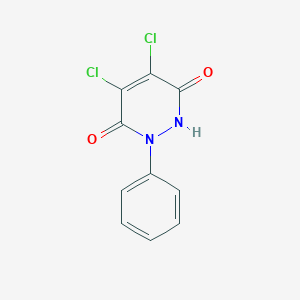
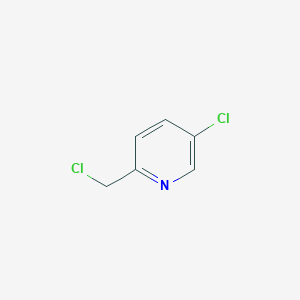

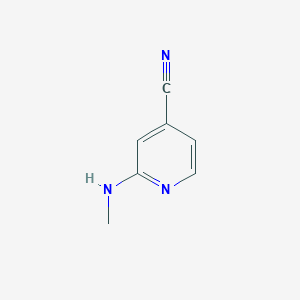

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
